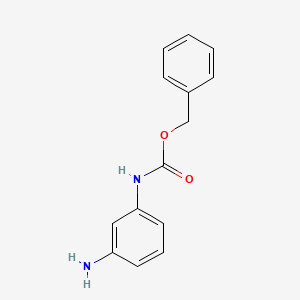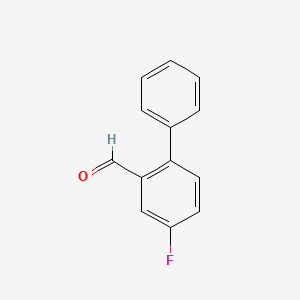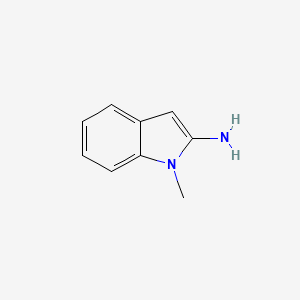
1-Methyl-1H-indol-2-amine
Descripción general
Descripción
1-Methyl-1H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in various fields such as chemistry, biology, medicine, and industry .
Mecanismo De Acción
- The primary target of 1-Methyl-1H-indol-2-amine is not well-documented in the literature. However, indole derivatives, in general, have diverse biological activities and interact with various receptors . Further research is needed to identify specific targets for this compound.
- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Antitubercular Activity : Indole derivatives have been investigated for their antitubercular effects. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives showed in vitro activity against Mycobacterium tuberculosis .
Target of Action
Mode of Action
Its potential lies in its diverse biological activities, but more studies are required to fully understand its role in cellular processes and disease treatment . 🌱🔬🧪
Análisis Bioquímico
Cellular Effects
Indole derivatives have been shown to have various effects on cells. They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies could explore the enzymes or cofactors it interacts with, and any effects it has on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-2-amine can be synthesized through various methods. One common approach involves the methylation of indole derivatives. For instance, the reaction of N-unsubstituted indole 2-carboxylic acid with methyl iodide (MeI) and potassium carbonate (K2CO3) leads to the formation of N-methylated indole ester, which can be further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are frequently employed.
Major Products: The major products formed from these reactions vary widely, including oxidized derivatives, reduced forms, and various substituted indole compounds .
Aplicaciones Científicas De Investigación
1-Methyl-1H-indol-2-amine has numerous applications in scientific research:
Comparación Con Compuestos Similares
Indole: The parent compound of 1-Methyl-1H-indol-2-amine, known for its wide range of biological activities.
1-Phenyl-1H-indol-2-amine: Another indole derivative with similar chemical properties but different biological activities.
1-Methyl-1H-indole-2-carboxylic acid: A closely related compound with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific methylation at the nitrogen atom, which influences its chemical reactivity and biological activity. This modification can enhance its stability and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-methylindol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPOMLSQTZGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472046 | |
| Record name | 1-Methyl-1H-indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36092-88-3 | |
| Record name | 1-Methyl-1H-indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[g]quinoxaline](/img/structure/B1338093.png)
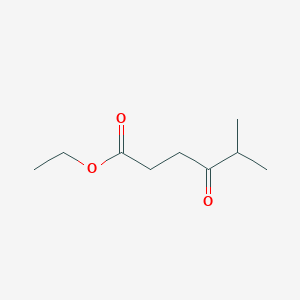
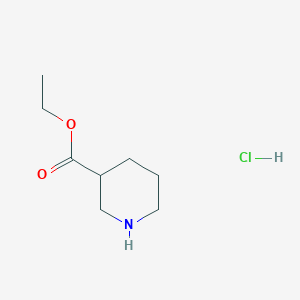
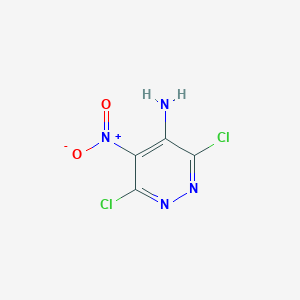

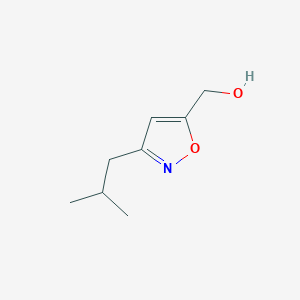

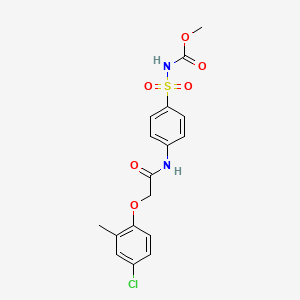
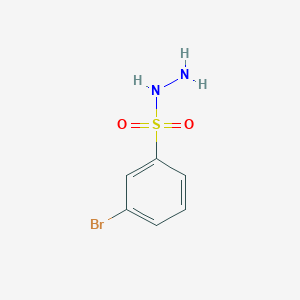
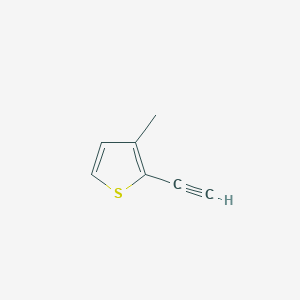
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
